7-Hydroxy Quetiapine is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , , , , ] It is formed through the metabolic process of hydroxylation, primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. [, ] While Quetiapine itself undergoes further metabolism through pathways such as sulfoxidation and N-dealkylation, 7-Hydroxy Quetiapine appears to be less susceptible to further breakdown by CYP3A4. [] This relative metabolic stability makes it a significant component in the overall pharmacokinetic profile of Quetiapine, alongside its parent compound and other metabolites like Quetiapine Sulfoxide and 7-Hydroxy-N-desalkyl-quetiapine (Norquetiapine). [, , , ]
7-Hydroxy Quetiapine falls under the classification of phenothiazines, specifically as a dibenzothiazepine derivative. It is categorized as a psychoactive drug that acts on neurotransmitter systems in the brain, particularly dopamine and serotonin receptors.
The synthesis of 7-Hydroxy Quetiapine typically involves several steps that begin with the parent compound, Quetiapine. The synthesis can be achieved through various methods:
The molecular formula of 7-Hydroxy Quetiapine is , with a molecular weight of approximately 399.51 g/mol. The structure features:
7-Hydroxy Quetiapine participates in various chemical reactions, primarily involving:
The mechanism of action of 7-Hydroxy Quetiapine is primarily linked to its role as a serotonin-dopamine antagonist:
Research indicates that these interactions help balance neurotransmitter levels in the brain, thereby alleviating symptoms associated with schizophrenia and bipolar disorder .
Various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify 7-Hydroxy Quetiapine in biological samples and assess its purity .
7-Hydroxy Quetiapine has significant applications in both clinical and research settings:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: